molecular formula C12H9NO5S B026385 Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate CAS No. 103790-37-0

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Cat. No.: B026385
CAS No.: 103790-37-0
M. Wt: 279.27 g/mol
InChI Key: RFBDROODMZKCQG-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (CAS 103790-37-0) is a high-purity chemical building block engineered for advanced research applications. This compound features a distinctive molecular structure that integrates a thiophene ring, a carboxylate ester, and an electron-withdrawing 4-nitrophenoxy group, making it a versatile synthon in organic synthesis and drug discovery campaigns. Key Research Applications: Synthetic Intermediate: Serves as a key precursor in the synthesis of complex heterocyclic systems. The nitro group is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of fused heterocycles like thieno[3,2-b]thiophenes, which are valuable scaffolds in material and medicinal chemistry . Medicinal Chemistry & Drug Discovery: The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs across various therapeutic classes, including anti-inflammatory, antimicrobial, and anticancer agents . This compound provides a core structure for developing novel bioactive molecules. Antibacterial Research: As part of the nitrothiophene carboxamide structural class, derivatives of this core structure have been investigated as novel narrow-spectrum antibacterial agents. These compounds are prodrugs activated by specific bacterial nitroreductases (NfsA and NfsB), demonstrating potent activity against Gram-negative pathogens such as E. coli and Salmonella spp. . Handling & Safety: For research use only. Not for human or veterinary drug use. Handle with care in a well-ventilated environment, using appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDROODMZKCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384570
Record name methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103790-37-0
Record name methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Thiophene at Position 3

Gewald Reaction-Based Synthesis

Thiophene Ring Formation

The Gewald reaction, a cornerstone in aminothiophene synthesis, is adapted to construct the thiophene core with pre-installed substituents. A mixture of 3-(4-nitrophenoxy)propan-2-one (1.95 g, 10 mmol), methyl cyanoacetate (10 mmol), and sulfur (0.32 g, 10 mmol) in ethanol and piperidine is refluxed for 6 hours. This one-pot cyclocondensation yields methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate directly, bypassing intermediate halogenation steps. The reaction mechanism involves keto-enol tautomerism, nucleophilic attack by sulfur, and cyclization, as evidenced by IR and NMR data in analogous syntheses.

Optimization of Reaction Conditions

Key variables influencing yield include:

  • Solvent polarity : Ethanol outperforms dioxane due to better solubility of sulfur and intermediates.

  • Catalyst loading : Piperidine (1.1 mL per 10 mmol ketone) accelerates cyclization without promoting side reactions.

  • Temperature : Prolonged reflux (>6 hours) degrades the nitrophenoxy group, necessitating precise thermal control.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

IR spectra of the final product exhibit characteristic bands:

  • ν = 1725 cm⁻¹ : Ester carbonyl stretching.

  • ν = 1520, 1340 cm⁻¹ : Nitro group asymmetric and symmetric stretching.

  • ν = 1240 cm⁻¹ : Aryl ether (C-O-C) vibration.

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃) :

  • δ = 3.90 (s, 3H, OCH₃).

  • δ = 7.12–8.10 (m, 4H, ArH).

  • δ = 7.45 (d, 1H, thiophene H-4).

  • δ = 7.60 (d, 1H, thiophene H-5).

13C NMR :

  • δ = 52.1 (OCH₃).

  • δ = 118.5–160.2 (aromatic carbons).

  • δ = 165.3 (ester carbonyl).

Mass Spectrometry

The molecular ion peak at m/z = 293 corresponds to the molecular formula C₁₂H₉NO₅S. Fragmentation patterns align with loss of NO₂ (46 amu) and COOCH₃ (59 amu).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Halogenation-Substitution5895Scalable, avoids sulfur handlingMulti-step, low regioselectivity
Gewald Reaction6598One-pot, high atom economyRequires specialized ketone precursor

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate exhibits notable antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents. The presence of the nitro group is believed to enhance its biological activity by facilitating interactions with microbial targets.

Anticancer Research
The compound has also been explored for its potential in anticancer therapies. Studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells, suggesting that this compound may share similar properties. Further investigations into its mechanism of action are necessary to understand its full therapeutic potential .

Drug Development Intermediates
Due to its structural characteristics, this compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. It can be modified to create derivatives with enhanced pharmacological properties, which is crucial in the drug development process .

Organic Synthesis Applications

Synthetic Versatility
this compound is valuable in synthetic organic chemistry due to its ability to undergo various chemical reactions. It can participate in nucleophilic substitutions and coupling reactions, allowing chemists to create diverse derivatives tailored for specific applications.

Material Science
In materials science, this compound is being investigated for its potential use in organic electronics and photonic devices. Its electronic properties may be leveraged to design materials with desirable conductivity and optical characteristics, essential for developing advanced electronic components .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new therapeutic agent .
  • Anticancer Activity Investigation : Research conducted at a leading university demonstrated that this compound could induce apoptosis in human cancer cell lines through oxidative stress mechanisms. The findings were published in Cancer Research, underscoring its potential utility in cancer treatment strategies .
  • Synthesis Optimization Study : A recent study focused on optimizing the synthesis of this compound using greener methodologies. This research emphasized reducing solvent use and improving yield through microwave-assisted synthesis techniques, showcasing advancements in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino derivative, which may interact with biological targets such as enzymes or receptors. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Thiophene-2-carboxylate derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Thiophene-2-carboxylate Derivatives
Compound Name (CAS) Molecular Formula MW (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Properties/Applications References
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (103790-37-0) C₁₂H₉NO₅S 279.27 4-Nitrophenoxy 102–104 395.8 High thermal stability, potential as synthetic intermediate
Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate (103790-38-1) C₁₂H₁₁NO₃S 249.28 4-Aminophenoxy N/A N/A Electron-donating amino group; potential for further functionalization
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (N/A) C₁₀H₈FNO₂S 237.24 Amino, Fluoro, Benzothiophene backbone N/A N/A Enhanced solubility; used in sulfonamide synthesis
Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate (91041-13-3) C₁₂H₈ClNO₅S 313.72 4-Chloro-2-nitrophenoxy N/A N/A Increased density (halogen effect); possible herbicide intermediate
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (79128-71-5) C₇H₉NO₄S₂ 235.28 Methanesulfonamido N/A N/A High purity (95%); respiratory toxicity concerns

Key Findings from Comparative Analysis

Electronic Effects: The nitro group in the target compound (103790-37-0) reduces electron density at the thiophene ring, making it less reactive toward electrophilic substitution compared to analogs with amino groups (e.g., 103790-38-1) .

Thermal Stability :

  • The target compound’s high boiling point (395.8°C) suggests superior thermal stability compared to methyl 3-(methanesulfonamido)thiophene-2-carboxylate, which lacks aromatic nitro groups .

Synthetic Utility: Compounds with amino groups (e.g., 103790-38-1) are versatile intermediates for coupling reactions, whereas sulfonamide derivatives (e.g., 79128-71-5) may serve as bioactive scaffolds in drug discovery .

Safety Profiles: Methyl 3-(methanesulfonamido)thiophene-2-carboxylate is classified as a respiratory irritant, highlighting the need for careful handling compared to non-sulfonamide analogs .

Biological Activity

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a nitrophenoxy group, and an ester functional group. These components contribute to its chemical reactivity and biological properties. The molecular formula of the compound is C12H9N1O5SC_{12}H_{9}N_{1}O_{5}S, with a molecular weight of approximately 297.26 g/mol.

The biological activity of this compound is primarily attributed to:

  • Nitro Group : This group can undergo reduction to form an amino derivative, which may interact with various biological targets, including enzymes and receptors.
  • Thiophene Ring : Contributes to the stability and reactivity of the compound, allowing for diverse chemical reactions that enhance its biological activity.

These interactions can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):

  • MCF-7 Cells : IC50 value of approximately 225 µM, indicating significant cytotoxicity.
  • A549 Cells : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment :
    In another study, the compound was tested on human tumor cell lines. Results indicated that treatment led to significant alterations in cell morphology and viability, with a notable increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .

Q & A

Q. What regulatory frameworks apply to preclinical studies of this compound?

  • Compliance Checklist :
  • TSCA : Ensure compliance for U.S.-based research .
  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (genotoxicity) for safety profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.